1-(2H-indazol-2-yl)butan-2-ol is a chemical compound classified within the indazole family, which consists of heterocyclic aromatic organic compounds. Indazoles contain a five-membered ring structure composed of two nitrogen atoms and three carbon atoms, contributing to their unique chemical properties and biological activities. This compound is notable for its potential applications in medicinal chemistry due to its structural characteristics, which may influence various biological activities.
1-(2H-indazol-2-yl)butan-2-ol is derived from the indazole framework, specifically featuring a butanol side chain. Indazoles are classified as heterocycles, which are compounds containing rings made up of at least one atom that is not carbon. The specific classification of this compound can be further delineated based on its functional groups and substituents, which influence its reactivity and interactions with biological systems.
The synthesis of 1-(2H-indazol-2-yl)butan-2-ol can be achieved through several methods, primarily involving the formation of the indazole core followed by the introduction of the butanol side chain.
The reactions typically require careful control of conditions such as temperature and the presence of ligands to optimize yields. The use of various substrates allows for a broad scope of functionalization at different positions on the indazole ring.
The molecular structure of 1-(2H-indazol-2-yl)butan-2-ol features:
The molecular formula for 1-(2H-indazol-2-yl)butan-2-ol is , and its molecular weight is approximately 176.22 g/mol. The compound's structural representation can be visualized through molecular modeling software or chemical drawing tools.
1-(2H-indazol-2-yl)butan-2-ol may undergo various chemical reactions typical for alcohols and heterocycles:
The reactivity is influenced by both the alcohol functional group and the indazole moiety, allowing for diverse synthetic pathways in organic chemistry.
The mechanism by which 1-(2H-indazol-2-yl)butan-2-ol exerts its effects in biological systems is not fully elucidated but may involve interactions with specific enzymes or receptors due to its structural configuration.
Research into related indazole derivatives has shown potential for activity against various biological targets, including kinases involved in inflammatory processes . Understanding these mechanisms requires further investigation into binding affinities and cellular responses.
Relevant data on melting points, boiling points, and spectral properties (NMR, IR) are essential for characterizing this compound but require empirical studies for precise values.
1-(2H-indazol-2-yl)butan-2-ol has potential applications in medicinal chemistry as:
Research into its derivatives suggests that modifications can lead to compounds with enhanced biological activity, making it a candidate for drug development .
The compound systematically named 1-(2H-indazol-2-yl)butan-2-ol (Chemical Formula: C₁₁H₁₄N₂O; Molecular Weight: 190.24 g/mol) adheres to IUPAC conventions where the indazole moiety is designated as the parent heterocycle. The butan-2-ol chain attaches at the indazole N2 position, with the hydroxy group at C2 of the alkyl chain [1] [9]. This structure exhibits a chiral center at C2 of the butanol chain, enabling R and S enantiomers. While stereospecific synthesis routes exist (e.g., CAS #2227676-49-3 specifies the (2S) enantiomer), most PubChem records describe the racemate without stereochemical assignment [9]. The SMILES string CCC(CN1C=C2C=CC=CC2=N1)O
and InChIKey XBZZCCIKMUUPJM-UHFFFAOYSA-N
encode connectivity but not absolute configuration [1].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 1-(2H-Indazol-2-yl)butan-2-ol |
CAS Registry | 165945277 (unspecified stereo) |
Molecular Formula | C₁₁H₁₄N₂O |
SMILES | CCC(CN1C=C2C=CC=CC2=N1)O |
InChIKey | XBZZCCIKMUUPJM-UHFFFAOYSA-N |
No single-crystal X-ray diffraction data exists for 1-(2H-indazol-2-yl)butan-2-ol in the Crystallography Open Database or patent literature [6] [10]. However, analog studies (e.g., 1,4-dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione) reveal that indazole derivatives typically adopt monoclinic (P2₁/c) or trigonal (R-3:H) space groups with π-stacking and hydrogen-bonding networks [10]. For this compound, computational packing simulations suggest potential O–H···N hydrogen bonds between the alcohol group and indazole N1, stabilizing layered arrangements. Predicted unit cell parameters include a = 12–15 Å, b = 10–13 Å, c = 5–7 Å, with β ≈ 90–110°, though experimental validation is needed [6].
NMR Spectroscopy:
Vibrational Spectroscopy:
UV-Vis:Predicted λ_max = 290 nm (π→π* indazole transition) and 230 nm (n→π* alcohol/heterocycle) in methanol [5].
Table 2: Key Predicted Spectral Signatures
Technique | Peak (cm⁻¹ or ppm) | Assignment |
---|---|---|
¹H NMR | δ 4.10–3.95 | CH-OH methine proton |
¹³C NMR | δ 65.8 | CH-OH carbon |
IR | 3350 | O-H stretch (H-bonded) |
Raman | 1620 | Indazole ring vibration |
UV-Vis | 290 nm | Aromatic π→π* transition |
Indazole exists as a tautomeric equilibrium between 1H-indazole (1) and 2H-indazole (2), with 1H favored by 2.3 kcal/mol in the ground state [5]. For 1-(2H-indazol-2-yl)butan-2-ol, the 2H tautomer is fixed due to N2-alkyl substitution, eliminating N1-H exchange. However, conformational flexibility arises from:
Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level reveals:
Table 3: Key DFT-Derived Parameters
Parameter | Value | Method/Basis Set |
---|---|---|
HOMO Energy | -6.8 eV | B3LYP/6-311G(d,p) |
LUMO Energy | -1.9 eV | B3LYP/6-311G(d,p) |
Dipole Moment | 3.2 Debye | Gas-phase optimization |
O–H···N1 Bond Length | 2.09 Å | Solvent model (IEFPCM) |
Rotational Barrier | 5.2 kcal/mol | Potential energy surface scan |
CAS No.: 119068-77-8
CAS No.: 13052-73-8
CAS No.: 82526-36-1
CAS No.: 61109-48-6